

Core Characteristics of Ro 90-7501

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Compound Focus: Ro 90-7501

CAS No.: 293762-45-5

Cat. No.: S541726

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The table below summarizes the fundamental chemical and structural data for **Ro 90-7501**.

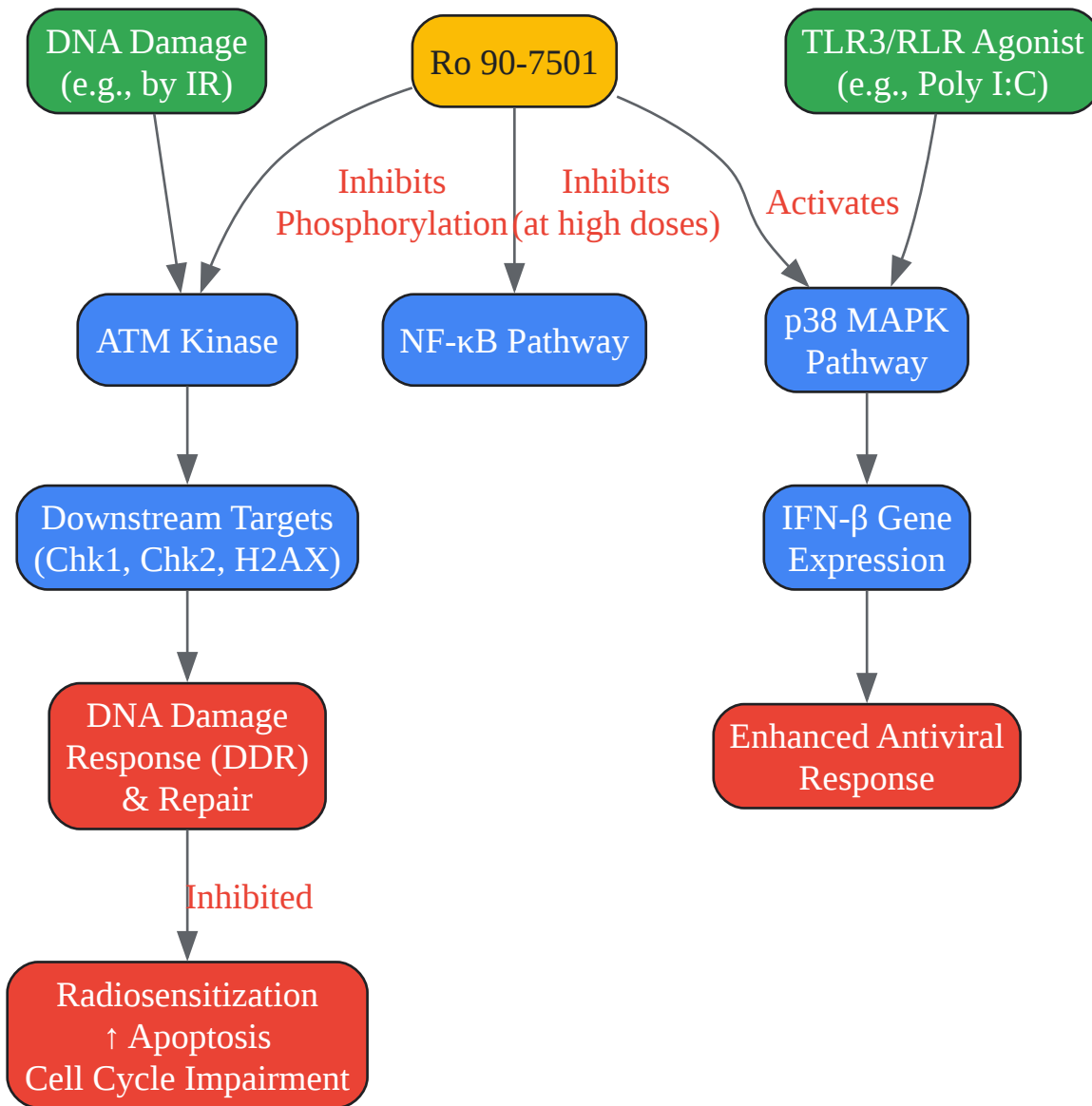
Property	Description
IUPAC Name	2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine [1] [2]
Molecular Formula	C ₂₀ H ₁₆ N ₆ [3] [1]
Molecular Weight	340.38 g/mol [3] [4]
CAS Number	293762-45-5 [3] [1] [4]
Purity	≥98% [1] [4]

Documented Biological Activities and Mechanisms

Ro 90-7501 interacts with multiple cellular targets, leading to a variety of observed effects. The primary mechanisms and the resulting biological activities are summarized below.

Biological Activity	Reported EC ₅₀ / IC ₅₀	Key Targets & Pathways	Observed Effects & Potential Applications
Amyloid-β42 (Aβ42) Inhibition [3] [4]	EC ₅₀ = 2 μM [3] [4]	Inhibits Aβ42 fibril assembly [3]	Reduces Aβ42-induced cytotoxicity; research interest for Alzheimer's disease [3] [4]
Antiviral Immune Response Modulation [3] [5] [2]	Active at 0.8 - 12.5 μM [5] [2]	Selective enhancement of TLR3 and RLR signaling; activates p38 MAPK pathway [3] [5] [2]	Boosts ligand-induced IFN-β gene expression and antiviral response; inhibits NF-κB activation [3] [5] [2]
Cancer Therapy: Radiosensitization [3] [6] [7]	Used at 10 μM (in vitro) [7]	Inhibits phosphorylation of ATM and downstream proteins (Chk1, Chk2, H2AX) [3] [6] [7]	Impairs DNA damage repair; increases apoptosis and impairs cell cycle post-irradiation; delays tumor growth in vivo [3] [6] [7]
Cancer Therapy: Immunogenic Cell Death (ICD) [8]	Information missing	Induces ICD; promotes RIG-I-mediated autophagy [8]	Suppresses colon cancer cell proliferation, migration, and invasion in vitro; suppresses tumor growth in vivo [8]
Protein Phosphatase 5 (PP5) Inhibition [3]	Information missing	Inhibits PP5 in a TPR-domain-dependent manner [3]	Mechanism and functional outcomes are areas of ongoing research [3]

The interplay of these pathways, particularly in the context of cancer and antiviral response, can be visualized as follows:



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*Key Signaling Pathways Modulated by **Ro 90-7501**.* This diagram illustrates the compound's dual mechanism in radiosensitization (left, via ATM inhibition) and antiviral enhancement (right, via p38 MAPK activation).

Key Experimental Protocols and Models

For researchers looking to replicate or build upon these findings, here are the methodologies used in key studies.

Clonogenic Survival Assay (Radiosensitization)

This protocol was used to demonstrate the radiosensitizing effect of **Ro 90-7501** in cervical cancer cells [6] [7].

- **Cell Lines:** HeLa and ME-180 human cervical cancer cells [7].
- **Compound Treatment:** Cells were treated with **10 µM Ro 90-7501** for 4 hours prior to irradiation [7].
- **Irradiation:** Cells were irradiated using a caesium-137 gamma-ray irradiator [7].
- **Post-Irradiation:** The medium was replaced with fresh medium 24 hours after irradiation [7].
- **Colony Formation:** Cells were fixed and stained 10-14 days post-irradiation, and colonies of more than 50 cells were counted [7].

In Vivo Tumor Growth Delay Assay

This protocol confirmed the radiosensitizing effect of **Ro 90-7501** in a mouse model [3] [7].

- **Animal Model:** Female BALB/c nude mice (8-week-old) [3] [7].
- **Tumor Inoculation:** HeLa cells (1.5×10^7) were inoculated into the legs of mice [7].
- **Dosing:** **Ro 90-7501** was administered via intraperitoneal injection at **5 µg/g daily for 21 days** [3].
- **Irradiation:** When tumors reached ~10 mm in diameter, they were irradiated with a single 10 Gy dose of X-rays [7].
- **Analysis:** Tumor volume was measured regularly and calculated using the formula: $(\text{short diameter})^2 \times (\text{long diameter}) / 2$ [7].

Reporter Assay (Antiviral Innate Immunity)

This protocol was used to identify **Ro 90-7501** as a modulator of the TLR3 pathway [5] [2].

- **Reporter Cell Lines:** HEK293-derived stable cell lines expressing:
 - Firefly luciferase under the control of a human **IFN-β promoter**.
 - Firefly luciferase under an artificial promoter with **NF-κB binding sites** [5] [2].
- **Stimulation & Treatment:** Cells were treated with the TLR3 ligand **poly I:C** in the presence or absence of **Ro 90-7501** (0.8 - 12.5 µM) for about 16 hours [5] [2].
- **Readout:** Luciferase activity was measured to quantify promoter activity [5] [2].

Conclusion and Research Implications

Ro 90-7501 is a promising and versatile research tool with demonstrated activity across several fields. Its primary mechanisms involve **inhibiting ATM-mediated DNA damage repair** and **selectively modulating innate immune signaling** to enhance antiviral IFN- β responses. These properties underpin its potential as a **radiosensitizer in cancer therapy** and an **antiviral agent**. Recent findings that it induces **immunogenic cell death in colon cancer** further expand its potential therapeutic relevance [8].

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